Methyl 8-hydroxyoct-5-ynoate
Description
Methyl 8-hydroxyoct-5-ynoate is a multifunctional aliphatic ester featuring a hydroxyl group at the 8th carbon and a triple bond between carbons 5 and 4. Its structure combines the reactivity of an alkyne with the polarity of an ester and hydroxyl group, making it a versatile intermediate in organic synthesis. The compound is synthesized via deprotection of a tetrahydropyranyl (THP) ether precursor (compound 49) using pyridinium p-toluenesulfonate (PPTS) and potassium carbonate (K₂CO₃) in a methanol/water solvent system. This method yields the target compound after purification via silica gel chromatography . The hydroxyl and alkyne moieties enable further derivatization, such as oxidation, hydrogenation, or cycloaddition reactions, which are critical in constructing complex molecules like marine natural products or pharmaceuticals.
Properties
CAS No. |
85924-38-5 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 8-hydroxyoct-5-ynoate |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h10H,3,5-8H2,1H3 |
InChI Key |
PLHUQXLGDPCPPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC#CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-hydroxyoct-5-ynoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as a ketone or ester, reacts with an alkyl halide in an S_N2 reaction to form the desired product . Another method involves the oxidation of acetylenic fatty esters using reagents like selenium dioxide and tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydroxylation, and purification through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxyoct-5-ynoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Hydroxy and keto derivatives such as methyl 8-hydroxy-11-oxo-octadec-9-ynoate.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 8-hydroxyoct-5-ynoate has several applications in scientific research:
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 8-hydroxyoct-5-ynoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. For example, it can undergo nucleophilic attack by enolate ions or electrophilic attack by oxidizing agents .
Comparison with Similar Compounds
Methyl 8-hydroxyoct-5-ynoate shares structural and functional similarities with other esters and alkyne-containing compounds. Below is a detailed comparison based on structural features, synthesis, and applications:
Structural and Functional Group Analysis

Key Observations :
- Alkyne vs. Aromatic Systems: this compound’s alkyne allows for reactions like Huisgen cycloaddition, unlike methyl salicylate’s aromatic system, which undergoes electrophilic substitution.
- Substituent Complexity: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate’s bulky diphenyl groups hinder nucleophilic attacks compared to this compound’s linear chain, which enhances solubility in polar solvents.
- Hydroxyl Reactivity: The hydroxyl group in this compound enables hydrogen bonding and oxidation to ketones, whereas methyl butanoate lacks such functionality.
Stability :
- The triple bond in this compound may undergo undesired polymerization under strong acids/bases, while methyl salicylate’s aromatic system offers greater thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

